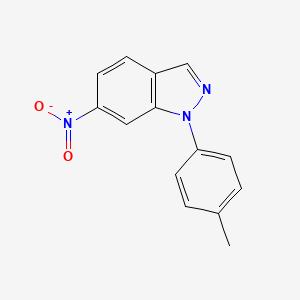

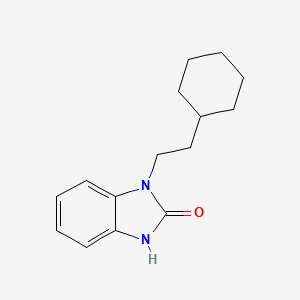

![molecular formula C20H21N3O3 B5569950 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-{[4-(2-Methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, involves palladium-catalyzed cascade reactions. These processes typically include CO insertion and C-H bond activation steps to yield complex structures from simpler precursors like 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis have been conducted on imidazo[1,2-a]pyridine derivatives to understand their molecular geometry and intermolecular interactions. For instance, derivatives like N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine show specific inclinations of the methoxyphenyl ring relative to the imidazole rings, indicating the 3D arrangement of atoms in the molecule (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, yielding a range of heterocyclic compounds. The reactivity of these compounds is influenced by their electronic and structural features, allowing for the synthesis of diverse derivatives through reactions like CO insertion, acetoxylation, and nucleophilic attack, among others (Zohdi, Osman, & Abdelhamid, 1997).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystallinity, are crucial for their potential applications. For example, the crystal structure of specific derivatives provides insight into their stability and reactivity, essential for designing compounds with desired physical properties (Koudad et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Detailed studies, including synthesis, spectral analysis, and quantum studies, shed light on these aspects, providing valuable information for further applications (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including compounds similar to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. These inhibitors are critical in predicting drug-drug interactions and understanding the metabolic pathways of various drugs, highlighting their importance in pharmacokinetics and drug development research Khojasteh et al., 2011.

Recyclable Copper Catalyst Systems

The work by Kantam et al. (2013) on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions mentions compounds structurally related to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine. These systems are significant in organic synthesis, particularly in forming bonds between various amines and aryl halides or arylboronic acids, demonstrating the compound's potential in catalysis and sustainable chemistry Kantam et al., 2013.

p38α MAP Kinase Inhibitors Design

Scior et al. (2011) review the design and activity of synthetic compounds, including those with a structural resemblance to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial in addressing inflammatory conditions by regulating proinflammatory cytokine release, indicating the compound's therapeutic potential Scior et al., 2011.

Reproductive Toxicity of Similar Compounds

Ghazipura et al. (2017) examine the reproductive toxicity of benzophenone-3, a compound with structural elements common to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine. Their findings on the endocrine-disrupting effects and implications on reproductive health provide a cautionary perspective on the safety and environmental impact of such compounds Ghazipura et al., 2017.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-4-2-3-5-18(17)26-16-8-11-22(12-9-16)20(24)15-6-7-19-21-10-13-23(19)14-15/h2-7,10,13-14,16H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECGPNHHCRZIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(2-Methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)